

A Comparative Guide to Set2 Function in Yeast and Mammals

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone methyltransferase **Set2** in Saccharomyces cerevisiae (yeast) and its mammalian homolog, SETD2. We explore their conserved and divergent functions in chromatin regulation, transcription, and DNA repair, supported by experimental data and detailed protocols for key analytical techniques.

Core Functional Comparison: Set2 vs. SETD2

Set2/SETD2 is a histone methyltransferase crucial for maintaining genomic integrity.[1][2] Its primary and most conserved function is the methylation of histone H3 at lysine 36 (H3K36), a mark tightly linked to active transcription.[1][3][4] This modification is critical for orchestrating a variety of cellular processes, including the suppression of inappropriate transcription, regulation of pre-mRNA splicing, and DNA damage repair.[1][2]

While the fundamental role of **Set2**/SETD2 is conserved, significant differences exist between yeast and mammals, particularly concerning the complexity of H3K36 methylation regulation and the downstream pathways influenced by this mark.

Quantitative and Functional Data Summary

The following table summarizes the key similarities and differences between yeast **Set2** and mammalian SETD2.



Feature	Yeast (Saccharomyces cerevisiae)	Mammals (e.g., Humans, Mice)
Primary Homolog	Set2	SETD2 (also known as HYPB) [1][5]
H3K36 Methylation	Solely responsible for all H3K36 methylation states (mono-, di-, and trimethylation).[6][7]	Primarily responsible for H3K36 trimethylation (H3K36me3).[5][6][7] Other enzymes (NSD1/2/3, ASH1L, SMYD2) handle mono- and di- methylation.[1][7]
Interaction with RNA Pol II	Binds to the C-terminal domain (CTD) of RNA Polymerase II phosphorylated at Serine 2 (Ser2) via its Set2-Rpb1 Interacting (SRI) domain.[8][9] [10]	Interacts with the hyperphosphorylated CTD of RNA Pol II, also via a conserved SRI domain, ensuring co-transcriptional deposition of H3K36me3.[2][8]
Role in Transcription	Suppresses cryptic transcription from within gene bodies by recruiting the Rpd3S histone deacetylase (HDAC) complex via the Eaf3 subunit, which binds H3K36me2/3.[3] [11]	Represses cryptic transcription, but the mechanism appears distinct from yeast and independent of histone deacetylation in some contexts.[3] H3K36me3 also recruits DNA methyltransferases to gene bodies.[1]
Role in RNA Splicing	H3K36me2 is required for proper co-transcriptional splicing of some genes by promoting the recruitment of spliceosome components.[1][3]	SETD2 and H3K36me3 are involved in regulating alternative mRNA splicing by recruiting splicing factors.[1][3]
Role in DNA Repair	Facilitates transcription- coupled nucleotide excision repair (TC-NER) and is	Promotes DNA double-strand break repair, primarily via homologous recombination (HR), and is required for ATM

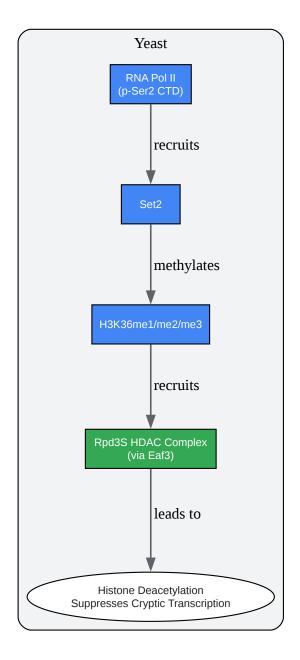


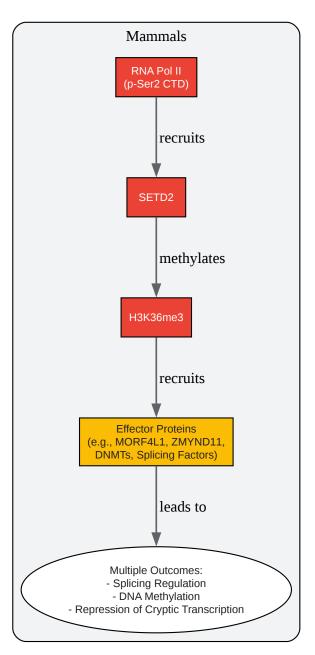
	involved in DNA double-strand break (DSB) repair.[3][12][13]	activation and p53-mediated checkpoints.[3][8][14]
Non-Histone Substrates	Primarily studied for its role on histones.	Methylates non-histone proteins, including α-tubulin, which contributes to maintaining genome stability.
Involvement in Disease	Serves as a model for understanding fundamental processes. Loss of Set2 is linked to a decreased lifespan in aging yeast cells.[1]	SETD2 is a prominent tumor suppressor.[15][16] Loss-of-function mutations are frequently found in various cancers, especially clear cell renal cell carcinoma (ccRCC), as well as in leukemia, gliomas, and breast cancer.[8] [15][16][17]

Signaling and Functional Pathways

The core mechanism of **Set2**/SETD2 involves its recruitment to actively transcribing genes through its interaction with RNA Polymerase II. This leads to the deposition of H3K36 methylation marks, which then act as a platform to recruit downstream effector proteins that regulate chromatin structure and gene expression.







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Caption: Conserved pathway of Set2/SETD2 recruitment and function.



Experimental Protocols

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K36me3 Mapping

ChIP-seq is used to identify the genome-wide distribution of specific histone modifications like H3K36me3. This protocol outlines the key steps.

Workflow Diagram:



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Caption: Experimental workflow for a typical ChIP-seq protocol.

Methodology:

- · Cell Crosslinking:
 - Harvest cells (e.g., ~10-20 million mammalian cells or equivalent yeast cells).
 - Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature with gentle rotation.
 - Quench the reaction by adding glycine to a final concentration of 125 mM.
- Chromatin Preparation:
 - Lyse cells using appropriate buffers to isolate nuclei.
 - Resuspend nuclei in a sonication buffer (e.g., containing SDS).
 - Shear chromatin into fragments of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing sheared chromatin. Save a small aliquot as "Input" control.



- Immunoprecipitation (IP):
 - o Dilute chromatin in ChIP dilution buffer.
 - Add a high-quality ChIP-grade antibody specific for H3K36me3 (e.g., 3-5 μg per IP) and incubate overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove nonspecific binding.
- Elution and DNA Purification:
 - Elute chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
 - Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. Treat the "Input" sample in parallel.
 - Treat samples with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using phenol:chloroform extraction or a column-based kit.[18]
- Library Preparation and Sequencing:
 - Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA and Input DNA.[18]
 - Amplify the library by PCR for a limited number of cycles (e.g., 12-15 cycles).[18]
 - Perform size selection to obtain fragments in the desired range (e.g., 250-550 bp).
 - Sequence the libraries on a high-throughput sequencing platform.[18][19]
- Data Analysis:
 - Align sequenced reads to the appropriate reference genome.[20]



- Use peak-calling software (e.g., MACS2) to identify regions of H3K36me3 enrichment in the IP sample relative to the Input control.[20]
- Annotate peaks to genomic features to determine the distribution of H3K36me3 across gene bodies, promoters, and intergenic regions.

RNA-sequencing (RNA-seq) for Differential Gene Expression Analysis

RNA-seq is used to quantify the transcriptome and identify changes in gene expression, such as those caused by the knockout of **Set2** or SETD2.

Methodology:

- RNA Extraction:
 - Grow wild-type (WT) and Set2/SETD2 knockout (KO) cells under desired conditions.
 Harvest at least three biological replicates per condition.
 - Lyse cells and extract total RNA using a TRIzol-based method or a column-based kit.
 - Treat with DNase I to remove any contaminating genomic DNA.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
- Library Preparation:
 - Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNAs. Alternatively, for a more comprehensive view including non-coding RNAs, ribosomal RNA (rRNA) can be depleted.[21]
 - Fragment the enriched RNA into smaller pieces using enzymatic or chemical methods.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.



- Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters often contain barcodes to allow for multiplexing of samples.
- Amplify the cDNA library via PCR.

Sequencing:

- Quantify the final libraries and pool them.
- Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq), generating millions of short reads (e.g., 50-150 bp).[21][22]

Data Analysis:

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 Trim adapter sequences and low-quality bases.
- Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner like STAR or HISAT2.[23]
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the read counts and identify genes that are significantly up- or down-regulated in the KO samples compared to the WT controls.[23] This analysis can reveal genes whose expression is directly or indirectly regulated by Set2/SETD2, including the potential emergence of cryptic transcripts.

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